molecular formula C32H28N4O3 B2481698 1-(1-(2-(2-methylphenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-benzylurea CAS No. 1796900-14-5

1-(1-(2-(2-methylphenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-benzylurea

Cat. No.: B2481698
CAS No.: 1796900-14-5
M. Wt: 516.601
InChI Key: JBHLTARXFCTZNL-UHFFFAOYSA-N
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Description

1-(1-(2-(2-methylphenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-benzylurea is a useful research compound. Its molecular formula is C32H28N4O3 and its molecular weight is 516.601. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with thearyl hydrocarbon receptor (AHR) . AHR is a ligand-activated transcription factor that can be activated by structurally diverse compounds .

Mode of Action

Based on its structural similarity to other compounds, it may act as an antagonist, blocking the activation of the ahr . This could result in the modulation of the canonical pathway of AHR, which has been shown to occur during several chronic diseases .

Biochemical Pathways

The compound may affect the AHR-CYP1A1 axis, a biochemical pathway that plays a crucial role in various metabolic and inflammatory pathological processes . The modulation of this pathway could potentially have downstream effects on various cellular processes, including cell proliferation, differentiation, and apoptosis .

Pharmacokinetics

Similar compounds have shown a rapid absorption with peak concentrations occurring within 2 hours, and elimination with a mean half-life ranging from 7 to 11 hours . These properties suggest that the compound may have suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for therapeutic use.

Result of Action

Based on its potential interaction with the ahr-cyp1a1 axis, it could potentially have effects on various cellular processes, including cell proliferation, differentiation, and apoptosis .

Action Environment

Environmental factors such as the presence of other metabolites, pH, temperature, and the presence of other drugs could potentially influence the compound’s action, efficacy, and stability. For instance, the presence of other drugs could potentially lead to drug-drug interactions, affecting the compound’s pharmacokinetics and pharmacodynamics .

Properties

IUPAC Name

1-benzyl-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28N4O3/c1-22-12-8-9-17-25(22)28(37)21-36-27-19-11-10-18-26(27)29(24-15-6-3-7-16-24)34-30(31(36)38)35-32(39)33-20-23-13-4-2-5-14-23/h2-19,30H,20-21H2,1H3,(H2,33,35,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHLTARXFCTZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NCC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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